Selenalysine

Descripción

Contextualization within Selenoamino Acid Research

Selenalysine is a member of the broader class of selenoamino acids, which are amino acids where a selenium atom replaces a sulfur atom or a methylene (B1212753) group. nih.govnih.gov The study of selenoamino acids is a vibrant area of research, largely due to the unique properties that selenium imparts. Selenium's larger atomic radius and lower electronegativity compared to sulfur lead to distinct chemical reactivity, making selenoamino acids valuable probes in biological systems. nih.gov

The most well-known naturally occurring selenoamino acid is selenocysteine (B57510), often termed the 21st proteinogenic amino acid, which is incorporated into selenoproteins and plays a crucial role in various enzymatic reactions, particularly those involving redox processes. reactome.org Unlike the genetically encoded selenocysteine, this compound is a synthetic amino acid analog that has been designed to mimic lysine (B10760008). nih.gov Its utility stems from its ability to be recognized by the cellular machinery that normally processes lysine, allowing for its incorporation into proteins. nih.govresearchgate.net This strategic substitution provides researchers with a powerful tool to study protein structure, function, and post-translational modifications. acs.orgresearchgate.net

This compound as a Lysine Analog: Structural and Functional Parallels

The structural similarity between this compound and lysine is the cornerstone of its application in chemical biology. In this compound, the γ-methylene group (the fourth carbon atom) of the lysine side chain is replaced by a selenium atom. nih.govnih.gov This substitution maintains a similar side chain length and the presence of a terminal amino group, which are critical for its recognition by enzymes that act on lysine.

This mimicry allows this compound to participate in several biological processes as a competitive inhibitor of lysine. nih.gov For instance, it can be activated by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding transfer RNAs (tRNAs), and subsequently transferred to the lysine-specific tRNA (tRNALys). nih.gov This enables its incorporation into nascent polypeptide chains during protein synthesis in various organisms, including Escherichia coli, and in cell-free systems derived from rat liver and rabbit reticulocytes. nih.govresearchgate.net

The extent of this incorporation can be significant. In a lysine-requiring mutant of E. coli, up to 50% of the total protein lysine can be substituted by this compound. nih.gov However, this substitution is not without consequences, as it can affect cell viability, an effect that is correlated with the extent of its incorporation into proteins. nih.govresearchgate.net

Beyond protein synthesis, this compound also serves as a substrate for other enzymes that recognize lysine. A notable example is bacterial lysine decarboxylase, which can catalyze the decarboxylation of this compound. nih.gov This demonstrates that the substitution of a methylene group with a selenium atom does not abolish its ability to bind to the active site of this enzyme. nih.gov

Historical Development and Early Research Directions

The synthesis and initial investigation of this compound were pioneered by De Marco and his colleagues in the mid-1970s. Their work laid the foundation for understanding the biochemical behavior of this novel amino acid analog. In 1975, they reported a method for the chromatographic separation of lysine, thialysine (the sulfur-containing analog), and this compound, which was a critical step for its characterization and subsequent research.

A key focus of early research was to compare the effects of this compound and thialysine on protein synthesis. nih.gov These studies revealed that both analogs act as competitive inhibitors of lysine, with this compound showing slightly lower activity as a lysine inhibitor compared to thialysine. nih.gov The early research also explored the in vivo effects of this compound, demonstrating its incorporation into E. coli proteins and its impact on cell growth. researchgate.net It was observed that the presence of this compound in the culture medium could inhibit the growth rate of E. coli, an effect attributed to the inhibition of protein synthesis. researchgate.net

These foundational studies established this compound as a valuable tool for investigating the specificity of the protein synthesis machinery and the consequences of incorporating amino acid analogs into proteins. This early work paved the way for more recent and sophisticated applications of this compound in chemical biology, such as its use in probing histone post-translational modifications. acs.orgresearchgate.net

Detailed Research Findings

Incorporation of Lysine Analogs into E. coli Proteins

The ability of this compound and its sulfur-containing counterpart, thialysine, to be incorporated into proteins in place of lysine has been quantitatively studied in E. coli. The extent of this substitution is dependent on the availability of lysine in the growth medium.

| Analog | Maximum Substitution of Protein Lysine | Molar Fraction in Total Amino Acids | Reference |

| This compound | up to 14% | ~1% | researchgate.net |

| Thialysine | up to 17% | - | researchgate.net |

In a lysine-requiring E. coli mutant, when both analogs were present, thialysine was preferentially utilized, with up to 46% of protein lysine substituted by thialysine compared to only 12% by this compound. nih.gov

Kinetic Parameters of Bacterial Lysine Decarboxylase

The enzymatic activity of bacterial lysine decarboxylase on lysine and its analogs, thialysine and this compound, has been compared to understand the enzyme's substrate specificity.

| Substrate | Vmax (relative to Lysine) | Km (mM) | Reference |

| Lysine | 100% | 0.45 ± 0.05 | frontiersin.org |

| Thialysine | Lower than Lysine | - | nih.gov |

| This compound | Lower than Lysine | - | nih.gov |

While the enzyme is most effective with its natural substrate, lysine, it can also process both thialysine and this compound, with no significant difference observed between the two analogs. nih.gov This indicates that while the substitution of a carbon atom for a heteroatom affects the enzyme's efficiency, the specific identity of the heteroatom (sulfur or selenium) has a less pronounced effect on substrate binding. nih.gov

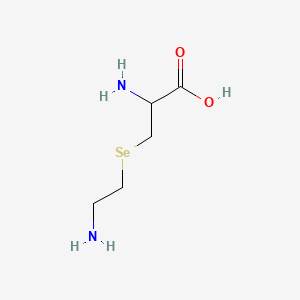

Structure

2D Structure

Propiedades

Fórmula molecular |

C5H12N2O2Se |

|---|---|

Peso molecular |

211.13 g/mol |

Nombre IUPAC |

2-amino-3-(2-aminoethylselanyl)propanoic acid |

InChI |

InChI=1S/C5H12N2O2Se/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |

Clave InChI |

WJAIXCQFCNCZGH-UHFFFAOYSA-N |

SMILES canónico |

C(C[Se]CC(C(=O)O)N)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Selenalysine

Chemical Synthesis Pathways of Selenalysine

The synthesis of this compound can be broadly categorized into traditional chemical routes and more contemporary stereoselective methods. These pathways rely on specific precursor compounds and reaction mechanisms to construct the this compound molecule.

Precursor Compounds and Reaction Mechanisms

One of the earliest reported methods for the synthesis of L-selenalysine hydrochloride involves the reaction of selenocystamine (B1203080) hydrochloride with β-chloro-L-alanine hydrochloride. Current time information in Bangalore, IN. Selenocystamine, a diselenide compound, serves as the selenium donor. The synthesis of β-chloro-L-alanine can be achieved from L-serine by reacting it with phosphorus pentachloride. The reaction mechanism involves the nucleophilic attack of the selenium moiety of selenocystamine on the electrophilic β-carbon of β-chloro-L-alanine, displacing the chloride and forming the C-Se bond characteristic of this compound.

Another key precursor in modern synthetic routes is selenocysteine (B57510) (Sec). researchgate.netacs.org The synthesis of selenocysteine itself can be accomplished through various means, including the conversion of serine to chloroalanine followed by reaction with a selenium source like sodium diselenide. google.com

A summary of key precursor compounds is provided in the table below.

| Precursor Compound | Role in Synthesis |

| Selenocystamine | Selenium donor in classical synthesis pathways. |

| β-Chloro-L-alanine | Electrophilic partner providing the amino acid backbone. |

| Selenocysteine | A versatile precursor for chemo- and site-selective modifications. researchgate.netacs.org |

| Di-tert-butyl (diselanediylbis(ethane-2,1-diyl))dicarbamate | A selenium-based nucleophile used in stereoselective synthesis. |

Stereoselective Synthesis Approaches

Maintaining the stereochemical integrity of the α-carbon is crucial for the biological relevance of this compound. Modern synthetic efforts have focused on developing stereoselective methods. One notable approach is the Se-Michael addition of a selenium nucleophile to a chiral dehydroalanine (B155165) (Dha) derivative. unirioja.es This method offers a high degree of stereocontrol.

In a specific example, the stereoselective synthesis of L-selenalysine was achieved through the Se-Michael addition of di-tert-butyl (diselanediylbis(ethane-2,1-diyl))dicarbamate to a chiral dehydroalanine template, followed by acid hydrolysis to remove the protecting groups. unirioja.es This strategy provides a direct route to enantiomerically pure L-selenalysine.

Synthesis of this compound Analogues and Derivatives for Research Applications

The ability to synthesize derivatives of this compound with specific modifications is essential for its use as a probe in biological systems, particularly in the study of post-translational modifications (PTMs).

Methylated and Acetylated this compound Derivatives

Methylated and acetylated lysine (B10760008) residues are critical PTMs involved in epigenetic regulation. The synthesis of corresponding this compound derivatives allows for the investigation of the enzymes that read, write, and erase these marks. A powerful strategy for preparing these derivatives involves the site-specific incorporation of selenocysteine into a peptide sequence, followed by chemoselective alkylation of the selenocysteine side chain. researchgate.netacs.org

For instance, to generate an acetylated γ-selenalysine peptide, a peptide containing a selenocysteine residue can be reacted with N-(2-chloroethyl)acetamide. acs.org Similarly, methylated derivatives can be synthesized using appropriate alkylating agents. This approach leverages the high nucleophilicity of the selenol group of selenocysteine for selective modification. researchgate.netacs.org

Other Functionalized this compound Constructs

The versatility of the selenocysteine handle allows for the creation of a wide array of functionalized this compound constructs beyond simple methylation and acetylation. By employing different electrophilic reagents, various functional groups can be appended to the selenium atom. This enables the development of this compound-based probes for diverse research applications, such as the introduction of fluorescent tags, cross-linkers, or other reporter molecules to study protein-protein interactions and enzyme mechanisms. The synthesis of selenium-containing 1,2,3-triazoles from selenium-containing carbinols showcases the potential for creating complex heterocyclic structures attached to a selenium moiety, which could be adapted for this compound derivatization. mdpi.com

Chemo- and Site-Selective Introduction Strategies

The precise introduction of this compound into a specific position within a peptide or protein is paramount for its use as a research tool. The dominant strategy for achieving this involves a two-step process: the incorporation of selenocysteine at the desired site, followed by its chemical modification.

Selenocysteine can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using a protected Fmoc-Sec(R)-OH building block. acs.org Once the peptide is synthesized and the protecting groups are removed, the unique reactivity of the selenocysteine residue can be exploited for chemoselective ligation or alkylation. researchgate.netacs.orgresearchgate.net

This approach is highly site-selective because the selenocysteine is placed at a specific position in the peptide sequence during synthesis. The subsequent chemical modification is chemoselective due to the higher nucleophilicity of the selenol group compared to the thiol group of cysteine, especially under controlled pH conditions. researchgate.net This allows for the specific alkylation of the selenocysteine residue to form this compound or its derivatives, even in the presence of cysteine residues elsewhere in the peptide. researchgate.netacs.org This dual-modification strategy enables the site-specific incorporation of two distinct functionalities into peptides, mimicking the complexity of post-translational modifications found on histones. researchgate.netacs.org

The table below summarizes the key strategies for introducing this compound and its derivatives.

| Strategy | Description | Key Features |

| Post-synthetic Modification of Selenocysteine | A selenocysteine residue is incorporated into a peptide during synthesis and is subsequently alkylated to form this compound or a derivative. researchgate.netacs.org | High site-selectivity determined by the position of Sec in the peptide sequence. High chemoselectivity due to the enhanced nucleophilicity of the selenol. |

| Native Chemical Ligation (NCL) | A peptide fragment containing an N-terminal selenocysteine can be ligated to another peptide fragment with a C-terminal thioester to form a larger selenoprotein. researchgate.net | Allows for the synthesis of larger proteins containing selenocysteine, which can then be modified. |

Biochemical Reactivity and Enzymatic Interactions

Substrate Specificity and Kinetic Analysis with Lysine-Modifying Enzymes

The replacement of the γ-methylene group of lysine (B10760008) with a selenium atom endows selenalysine with unique chemical properties that influence its interaction with a range of lysine-modifying enzymes.

Interactions with Aminoacyl-tRNA Synthetases.

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. biorxiv.org Studies have shown that this compound can be recognized by lysyl-tRNA synthetase (LysRS). nih.gov

Research has demonstrated that this compound is both activated and transferred to tRNALys by aminoacyl-tRNA synthetases from both Escherichia coli and rat liver. nih.gov This indicates that the enzymatic machinery responsible for protein synthesis can accommodate this selenium-containing analog. However, the efficiency of these reactions is slightly lower compared to its sulfur-containing counterpart, thialysine. nih.gov In all studied reactions, both this compound and thialysine act as competitive inhibitors of lysine. nih.gov

| Enzyme System | Organism | Interaction | Outcome |

| Aminoacyl-tRNA synthetases | E. coli, Rat Liver | Activation and transfer to tRNALys | Competitive inhibition of lysine incorporation into proteins nih.gov |

Lysine Decarboxylase Activity and Selenolanthionamine Formation.

Lysine decarboxylase is an enzyme that catalyzes the removal of a carboxyl group from lysine, a key step in various metabolic pathways. asm.org this compound has been shown to act as a substrate for bacterial lysine decarboxylase, leading to its decarboxylation and the subsequent formation of selenolanthionamine. nih.gov

Kinetic analysis comparing the decarboxylation of lysine, thialysine, and this compound revealed that while the enzyme is most effective with its natural substrate, lysine, there are no significant differences in its activity on the two analogs. nih.gov This suggests that while the substitution of a carbon atom in the substrate molecule significantly affects the enzyme's specificity, the presence of either a sulfur or selenium atom has a negligible effect on the binding of these analogs to the enzyme. nih.gov

| Substrate | Enzyme | Product | Kinetic Parameter Comparison |

| This compound | Bacterial Lysine Decarboxylase | Selenolanthionamine | Lower efficiency than lysine, similar to thialysine nih.gov |

Transaminase-Mediated Deamination Pathways.

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov this compound can undergo deamination by glutamine transaminase from bovine brain. nih.gov This reaction results in the formation of the corresponding α-ketoacid, which then spontaneously cyclizes into a ketimine form. nih.gov Notably, this compound exhibits a strong affinity for this enzyme. nih.gov

Histone Lysine Methyltransferases (KMTs) and this compound.

Histone lysine methyltransferases (KMTs) are a class of enzymes that play a critical role in epigenetic regulation by transferring methyl groups from S-adenosylmethionine to lysine residues on histone proteins. tocris.comdomainex.co.uk Recent research has demonstrated that γ-selenalysine can serve as an efficient mimic of lysine for enzymatic methylation reactions catalyzed by KMTs. researchgate.netnih.gov This makes this compound a valuable chemical tool for studying histone post-translational modifications. researchgate.netnih.gov

Histone Acetyltransferases (KATs) and Deacetylases (HDACs) Interactions.

Similar to methylation, histone acetylation and deacetylation are crucial post-translational modifications that regulate gene expression. nih.gov Histone acetyltransferases (KATs) add acetyl groups to lysine residues, while histone deacetylases (HDACs) remove them. mdpi.comnih.gov γ-Selenalysine has been shown to be an effective lysine mimic in enzymatic acetylation and deacetylation reactions catalyzed by KATs and a deacetylase, respectively. researchgate.netnih.gov This further highlights its utility in probing the mechanisms of epigenetic regulation. researchgate.netnih.gov

Enzymatic Cleavage and Transformation Studies

The biochemical behavior of this compound, a selenium-containing analog of lysine, has been the subject of various enzymatic studies to understand its recognition, cleavage, and transformation by different classes of enzymes. These investigations have revealed that while the substitution of the γ-methylene group of lysine with a selenium atom affects its interaction with some enzymes, it is readily processed by others, acting as either a substrate or an inhibitor.

Research has demonstrated that this compound can serve as a substrate for bacterial lysine decarboxylase. This enzyme catalyzes the decarboxylation of this compound to produce selenolanthionamine. nih.gov Comparative kinetic studies have shown that while the enzyme is most effective with its natural substrate, lysine, the difference in its activity on this compound and its sulfur analog, thialysine, is not substantial. nih.gov This suggests that the presence of a selenium or sulfur atom in the substrate molecule does not significantly alter the binding of these lysine analogs to the enzyme. nih.gov

In another line of investigation, the oxidative deamination of ε-N-acetylthis compound was studied using L-amino acid oxidase from the venom of Crotalus adamanteus. epa.gov The enzyme was found to act on ε-N-acetylthis compound, converting it to the corresponding α-ketoacid without cleaving the carbon-selenium bond. epa.gov The study indicated that the substitution of the γ-methylene group of lysine with a selenium atom does not greatly affect the substrate specificity of this particular enzyme. epa.gov

Furthermore, this compound has been shown to be a versatile tool for probing post-translational modifications. It can act as an efficient mimic of lysine in enzymatic reactions such as methylation, acetylation, and deacetylation, which are catalyzed by histone lysine methyltransferases, acetyltransferases, and deacetylases, respectively. researchgate.netacs.org This highlights its utility in studying the enzymes involved in epigenetic regulation.

Studies on protein synthesis have revealed that this compound can be activated and transferred to lysyl-tRNA (tRNAlys) by aminoacyl-tRNA synthetases from both Escherichia coli and rat liver. nih.gov In protein synthesis systems, this compound acts as a competitive inhibitor of lysine. nih.gov A lysine-requiring mutant of E. coli has been shown to utilize this compound for growth and incorporate it into its proteins in place of lysine, although this substitution can affect cell viability. cnjournals.comnih.gov

The following table summarizes the key findings from various enzymatic studies on this compound:

| Enzyme/System | Source | Reaction/Interaction | Products/Outcome | Reference |

| Lysine Decarboxylase | Bacterial | Decarboxylation | Selenolanthionamine | nih.gov |

| L-Amino Acid Oxidase | Crotalus adamanteus venom | Oxidative deamination of ε-N-acetylthis compound | α-ketoacid of ε-N-acetylthis compound | epa.gov |

| Histone Lysine Methyltransferases | Not specified | Methylation | Methylated this compound residues | researchgate.netacs.org |

| Histone Acetyltransferases | Not specified | Acetylation | Acetylated this compound residues | researchgate.netacs.org |

| Histone Deacetylase | Not specified | Deacetylation | Deacetylated this compound residues | researchgate.netacs.org |

| Aminoacyl-tRNA Synthetases | E. coli, Rat liver | Activation and transfer to tRNAlys | Selenalysyl-tRNAlys | nih.gov |

| Protein Synthesizing Systems | E. coli, Rat liver, Rabbit reticulocytes | Competitive inhibition of lysine incorporation | Inhibition of protein synthesis | nih.gov |

| E. coli (lysine-requiring mutant) | E. coli | Growth and protein synthesis | Incorporation of this compound into proteins | cnjournals.comnih.gov |

Incorporation of Selenalysine into Peptides and Proteins

Ribosomal Incorporation Mechanisms in Model Systems

The ability to incorporate non-proteinogenic amino acids like selenalysine into proteins using the cell's own translational machinery offers a powerful route to producing modified proteins. Model systems, particularly cell-free translation systems, have been instrumental in developing and understanding these mechanisms.

This compound can be strategically used in ribosomal synthesis as a precursor, or a "masked" form, of dehydroalanine (B155165). nih.gov Dehydroalanine is a nonproteinogenic amino acid that contains an α,β-unsaturated backbone, making it a versatile chemical handle for post-translational modifications and for rigidifying peptide structures. nih.gov

The process involves incorporating this compound into a peptide chain via a reconstituted Escherichia coli translation system. nih.gov Following the synthesis of the this compound-containing peptide, a mild oxidative treatment is applied. This chemical step selectively converts the this compound residue into dehydroalanine, effectively unmasking its reactive nature. nih.gov This two-step method allows for the creation of peptides with one or more dehydroalanine residues at genetically encoded positions, opening avenues for creating large libraries of protein-reactive compounds. nih.gov

For a lysine (B10760008) analog to be useful in ribosomal synthesis, it must be recognized and utilized by the cell's translational apparatus with high efficiency and fidelity. Studies have demonstrated that this compound is a competent substrate in these systems. nih.govnih.gov

In reconstituted E. coli cell-free translation systems, this compound is incorporated into nascent polypeptide chains with high efficiency and fidelity. nih.gov Notably, this efficient incorporation occurs even in the presence of low concentrations of natural lysine, indicating that this compound can effectively compete for the lysine-tRNA synthetase and be transferred to the corresponding tRNA. nih.govnih.gov Research has shown that this compound acts as a competitive inhibitor of lysine in protein-synthesizing systems derived from E. coli, rat liver, and rabbit reticulocytes. nih.gov This confirms its ability to hijack the lysine incorporation pathway for insertion into proteins.

| Feature | Description | Source(s) |

| Masked Residue | This compound serves as a stable precursor to the reactive dehydroalanine residue. | nih.gov |

| Incorporation System | Efficiently incorporated using reconstituted E. coli cell-free translation systems. | nih.gov |

| Conversion Method | Post-translational conversion to dehydroalanine is achieved through mild oxidation. | nih.gov |

| Fidelity | Incorporation demonstrates high fidelity, ensuring placement at the correct codon positions. | nih.gov |

| Efficiency | Shows high efficiency, successfully competing with low levels of natural lysine. | nih.govnih.gov |

Site-Specific Integration into Synthetic Peptides

Beyond ribosomal methods, chemical synthesis provides a direct and precise way to incorporate this compound at specific sites within a peptide. This approach is particularly useful for creating synthetic histone peptides to study post-translational modifications. sdu.dknih.govsdu.dkresearchgate.net

A powerful strategy for site-specific integration involves the chemical modification of other, more easily incorporated, amino acids. sdu.dksdu.dk Researchers have shown that selenocysteine (B57510) and cysteine residues, which are readily accessible during solid-phase peptide synthesis, can undergo chemo- and site-selective alkylation reactions. sdu.dknih.govsdu.dk This post-synthesis modification on the solid support generates γ-selenalysine residues at the desired positions within the peptide sequence. sdu.dksdu.dk This dual-modification strategy is highly valuable as it allows for the precise installation of this compound, which can then be further modified to mimic various PTMs. sdu.dknih.govsdu.dkresearchgate.net

Mimicry of Post-Translational Modifications (PTMs) in Protein Studies

One of the most significant applications of this compound is its use as a stable and effective mimic of lysine and its various post-translationally modified forms. sdu.dkrsc.org This mimicry is crucial for investigating the complex regulatory networks governed by PTMs, particularly in the context of chromatin biology. sdu.dknih.govsdu.dk

Histone proteins are subject to a wide array of PTMs on their lysine residues, including methylation and acetylation, which are fundamental to regulating chromatin structure and gene expression. sdu.dknih.govsdu.dk Creating synthetic histones with specific PTMs is essential for studying their function, but these modifications can be unstable or difficult to prepare.

γ-Selenalysine has been successfully used as an efficient mimic for lysine in enzymatic reactions central to histone modification. sdu.dknih.govsdu.dk Studies have shown that this compound-containing histone peptides are recognized as substrates by key epigenetic enzymes, including:

Histone Lysine Methyltransferases (KMTs): These enzymes successfully catalyze the transfer of methyl groups to the this compound side chain. sdu.dkresearchgate.net

Histone Acetyltransferases (KATs): this compound is efficiently acetylated by these enzymes. sdu.dknih.govsdu.dk

Histone Deacetylases (HDACs): The acetyl group can be removed from acetylated this compound by deacetylases. sdu.dknih.govsdu.dk

This functional competence makes this compound and its modified analogues powerful tools for probing the catalytic mechanisms of these enzymes and for generating stable histone mimics for structural and functional studies. sdu.dkresearchgate.net

The ability to generate histone peptides with site-specific this compound modifications has direct applications in deciphering the complex language of epigenetics. sdu.dknih.govsdu.dkacs.org These synthetic tools are designed to facilitate the detailed examination of epigenetic proteins that "write," "erase," and "read" histone PTMs, which are critical for human health and are often dysregulated in disease. sdu.dkacs.org

By incorporating this compound and its methylated or acetylated forms into histone tails, researchers can investigate:

Enzyme-Substrate Interactions: How histone-modifying enzymes recognize and process their targets. sdu.dkresearchgate.net

Reader Domain Binding: How proteins containing domains like bromodomains and chromodomains specifically recognize and bind to acetylated or methylated lysine mimics, respectively. rsc.org

Chromatin Dynamics: How specific PTM patterns, mimicked by this compound derivatives, influence higher-order chromatin structure and function. sdu.dk

These chemical tools provide a level of precision that is often unattainable through purely biological methods, thereby advancing our fundamental understanding of epigenetic regulatory mechanisms. sdu.dkacs.org

| Application Area | Specific Use of this compound | Research Goal | Source(s) |

| Histone PTM Mimicry | Serves as a substrate for KMTs, KATs, and HDACs. | To create stable mimics of methylated and acetylated histones for functional and structural studies. | sdu.dknih.govsdu.dkresearchgate.net |

| Epigenetic Regulation | Used in synthetic peptides to probe interactions with "writer," "reader," and "eraser" proteins. | To understand how specific histone marks are recognized and how they regulate gene expression. | sdu.dkrsc.orgacs.org |

| Chemical Biology Tool | Incorporated site-specifically via chemical synthesis to generate precisely modified proteins. | To facilitate the study of epigenetic proteins and mechanisms important in health and disease. | sdu.dkacs.org |

Table of Mentioned Compounds

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Selenalysine and Metabolites

Chromatography is a fundamental technique for isolating and purifying this compound and related selenoderivatives from complex biological matrices. The choice of method depends on the specific properties of the analytes and the sample matrix.

Ion-exchange chromatography separates molecules based on their net charge, which is influenced by the pH of the mobile phase. This technique is particularly effective for separating amino acids and their derivatives, including seleno-amino acids. nih.gov Research has demonstrated the successful separation of this compound from its sulfur-containing counterpart, thialysine, and the natural amino acid, lysine (B10760008), using automated ion-exchange chromatography. researchgate.net

The separation of other seleno-amino acids, such as selenocysteine (B57510) and selenomethionine (B1662878), has been achieved using high-performance anion-exchange chromatography coupled with integrated pulsed amperometric detection (HPAEC-IPAD). nih.gov This method allows for the direct determination of underivatized amino acids. nih.gov The separation is typically performed on an anion-exchange column using a gradient elution, with optimization of pH and ionic strength being critical for effective separation and detection. nih.gov For instance, the electrochemical detection of amino acids is optimal at a pH greater than 11. nih.gov Cation-exchange chromatography has also proven to be a feasible method for the separation of various seleno-amino acids. umsystem.edu A combination of cation and anion-exchange HPLC can be used to separate complex mixtures of selenium species, including selenoamino acids and their derivatives. researchgate.net

Table 1: Ion-Exchange Chromatography Conditions for Seleno-Amino Acid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD) | nih.gov |

| Column | Anion-exchange | nih.gov |

| Detection pH | > 11 for optimal response | nih.gov |

| Analytes | Selenocysteine, Selenomethionine | nih.gov |

| Technique | Cation-exchange Chromatography with ICP-MS | umsystem.edu |

| Analytes | Selenocystine (SeCys2), Methylselenocysteine (MeSeCys), Selenomethionine (SeMet) | umsystem.edu |

| Technique | Cation and Anion Exchange HPLC with ICP-DRC-MS | researchgate.net |

| Analytes | 12 selenium species including selenoamino acids and selenonium ions | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Paper chromatography is a planar chromatographic technique that has been effectively used for the separation of various selenium compounds. researchgate.netnih.gov This method separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). ifsc.edu.br

Studies have shown that this compound can be chromatographically separated from lysine and thialysine using paper chromatography. researchgate.net The technique has also been applied to separate seleninic and selenonic acid derivatives. For example, seleninic derivatives can be separated from their corresponding sulfinic compounds on paper chromatograms. researchgate.net In one application, an enzyme inhibition technique on paper chromatograms was used as a biosensor for detecting selenium compounds like sodium selenite (B80905) and selenium dioxide, which appeared as white spots on a colored background. nih.gov The minimum detectable amounts were approximately 5 micrograms for both sodium selenite and selenium dioxide. nih.gov

Table 2: Paper Chromatography Applications for Selenium Compounds

| Application | Analytes | Detection Method | Reference |

|---|---|---|---|

| Separation of Lysine Analogs | Lysine, Thialysine, this compound | Not specified | researchgate.net |

| Separation of Seleninic/Selenonic Acids | Seleninic and Selenonic derivatives | Visual (e.g., iodine liberation from HI for selenonic compounds) | researchgate.net |

| Qualitative Detection | Sodium selenite, Selenium dioxide | Enzyme inhibition (Thevetia peruviana seed carboxyl esterase) | nih.gov |

| General Analysis | Polonium-210, Bismuth-210, Tellurium-127/129, Selenium-75 | Not specified | osti.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the detection and structural characterization of this compound-containing peptides (selenopeptides) due to its high sensitivity and specificity.

Tandem mass spectrometry (MS/MS) is a key technique for sequencing peptides and identifying post-translational modifications. In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS/MS. nih.gov For selenoproteins, this allows for the identification of specific selenocysteine-containing peptides. researchgate.net The fragmentation patterns generated in the MS/MS experiment provide sequence information that can confirm the presence and location of the seleno-amino acid within the peptide. psu.eduexlibrisgroup.com.cn

Advanced MS instruments, such as hybrid quadrupole/time-of-flight (Q-TOF) and linear quadrupole trap-Orbitrap mass spectrometers, offer high mass accuracy and resolution, which are critical for distinguishing selenopeptides from their sulfur-containing analogs and other interfering species. psu.edursc.org The development of computational methods to specifically target and analyze tandem mass spectra of potential selenopeptides further enhances detection capabilities. acs.org For instance, characterization of selenoprotein P by mass spectrometry has successfully identified multiple selenopeptides, although challenges like the in-vitro loss of selenium during sample processing can occur. exlibrisgroup.com.cn

A unique feature of selenium that is highly advantageous for its detection by mass spectrometry is its distinctive natural isotopic pattern. Selenium has six stable isotopes, creating a characteristic signature in a mass spectrum that can be used to confidently identify selenium-containing molecules in complex biological samples. researchgate.netacs.orgnju.edu.cn

This "isotopic signature" allows for the rapid and precise identification of substrates or products in enzymatic reactions involving selenium-containing peptides (SePeps) using high-resolution mass spectrometry (HRMS) in full-scan mode, often without the need for MS/MS verification. nju.edu.cnx-mol.com Researchers have developed computational algorithms, such as SESTAR (selenium-encoded isotopic signature targeted profiling), that specifically search raw LC-MS/MS data for this unique isotopic pattern. acs.org This approach significantly improves the detection of both native selenopeptides and chemically labeled selenium-containing peptides by filtering out non-selenium signals and reducing the data complexity, thereby enhancing the confidence in identification. acs.orgnju.edu.cn The use of a double spike, such as a 76Se-78Se spike, can further correct for isotopic fractionation during sample processing, leading to high-precision isotope ratio measurements. researchgate.net

Table 3: Naturally Occurring Stable Isotopes of Selenium

| Isotope | Natural Abundance (%) |

|---|---|

| 74Se | 0.89 |

| 76Se | 9.37 |

| 77Se | 7.63 |

| 78Se | 23.77 |

| 80Se | 49.61 |

| 82Se | 8.73 |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Methods for Conformational and Structural Insights

Spectroscopic techniques provide invaluable information about the three-dimensional structure and conformation of molecules. For this compound and peptides incorporating it, methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) spectroscopy are essential for detailed structural analysis. nih.govsciepub.com

Conformational analysis is the study of the energetics between different spatial arrangements of atoms (rotamers) and is key to understanding molecular stability and function. lumenlearning.com The conformation of a peptide or protein is defined by the spatial orientation of its constituent parts, which can be influenced by factors like non-bonded interactions between groups. nobelprize.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify secondary structures in proteins and peptides by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (1600-1700 cm-1). nih.govmdpi.com The position of this band is sensitive to different secondary structures like α-helices, β-sheets, and random coils. nih.gov This technique could be used to study how the incorporation of this compound affects the secondary structure and hydrogen bonding network of a peptide. scirp.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is another widely used method for analyzing the secondary structure of peptides and proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for different secondary structural elements. For example, a distorted beta-sheet might show negative and positive bands around 218 nm and 200 nm, respectively. researchgate.net CD spectroscopy can offer a simplified overview of the secondary structures present and monitor conformational changes in response to environmental factors. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thialysine |

| Lysine |

| Selenocysteine |

| Selenomethionine |

| Selenocystine |

| Methylselenocysteine |

| Sodium Selenite |

| Selenium Dioxide |

| Seleninic Acid |

| Selenonic Acid |

| Polonium-210 |

| Bismuth-210 |

| Tellurium-127 |

| Tellurium-129 |

| Selenium-75 |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoselenium compounds, including this compound. bioanalytica.com The presence of the spin-active ⁷⁷Se isotope, although of low natural abundance (7.63%) and sensitivity, provides a powerful and direct probe into the local chemical environment of the selenium atom. huji.ac.ilnorthwestern.edu

Studies on selenium-containing amino acids like selenomethionine have demonstrated the utility of ⁷⁷Se NMR in resolving the electronic and conformational states within proteins. nih.gov For this compound, ⁷⁷Se NMR spectroscopy is invaluable for confirming the successful incorporation of selenium into the lysine framework. The ⁷⁷Se chemical shift is highly sensitive to the local electronic environment, with values spanning a very wide range (approximately -900 to +2400 ppm), making it an excellent indicator of the oxidation state and bonding of the selenium atom. northwestern.edu For a selenoether moiety as found in this compound, the chemical shift would be expected in a characteristic region of the ⁷⁷Se NMR spectrum.

Table 1: Key NMR Parameters for the Characterization of this compound This table presents expected values based on data from analogous organoselenium compounds.

| Parameter | Nucleus | Expected Characteristics | Significance |

|---|---|---|---|

| Chemical Shift (δ) | ⁷⁷Se | Wide chemical shift dispersion, highly sensitive to the chemical environment. | Confirms the presence and electronic state of the selenium atom. |

| Chemical Shift (δ) | ¹H, ¹³C | Shifts of nuclei near the selenium atom are influenced by its electronegativity and magnetic anisotropy. | Provides information on the overall molecular structure and the position of the selenium atom. |

| Coupling Constant (J) | ¹J(¹³C, ⁷⁷Se) | ~100 Hz | Confirms the direct C-Se bond. |

| Coupling Constant (J) | ²,³J(¹H, ⁷⁷Se) | 2-12 Hz | Confirms connectivity over two and three bonds. |

| Relaxation Times (T₁) | ⁷⁷Se | Typically in the range of 1-30 seconds. northwestern.edu | Provides insights into molecular dynamics and tumbling. |

Spectrophotometric Characterization

UV-Visible spectrophotometry is a widely accessible technique used for the quantification and characterization of molecules with chromophoric groups. technologynetworks.com While the lysine portion of this compound does not have strong absorption in the near-UV or visible range, showing only a band between 205-250 nm, the selenium moiety introduces distinct spectroscopic features. researchgate.netsielc.com

Specifically, the selenol group (-SeH), which could be formed upon reduction of a diselenide precursor or be present under certain pH conditions, is known to have a characteristic UV absorption. In studies of selenocysteine-containing proteins, a chromophore with a maximum absorbance (λmax) near 238 nm was observed upon reduction and attributed to the ionized selenol group (-Se⁻). nih.gov This feature is oxygen-labile and disappears upon oxidation. nih.gov The selenoether in this compound itself may also contribute to the UV spectrum.

For quantitative analysis, this compound can be reacted with specific chromogenic reagents. For instance, methods developed for the determination of selenium(IV) often involve reaction with aromatic diamines to form intensely colored piazselenol complexes, which can be measured spectrophotometrically. ajchem-a.comresearchgate.net A well-known reaction for amino acids is with ninhydrin, which produces a colored product; for lysine, this complex has been shown to have a specific absorbance maximum at 479 nm under optimized conditions. researchgate.net The applicability of this method would depend on the reactivity of the this compound amino groups.

Table 2: Spectrophotometric Properties for this compound Analysis

| Method | Chromophore / Complex | Typical λmax | Application |

|---|---|---|---|

| Direct UV Spectroscopy | Lysine backbone | ~205-250 nm researchgate.net | General characterization |

| Direct UV Spectroscopy | Ionized Selenol (-Se⁻) | ~238 nm nih.gov | Detection of reduced form |

| Colorimetric Assay | Ninhydrin reaction product | ~479 nm (for lysine) researchgate.net | Quantification via amino groups |

| Colorimetric Assay | Piazselenol complex | ~330-380 nm (varies with reagent) ajchem-a.comresearchgate.net | Quantification of selenium content after oxidation to Se(IV) |

Electroanalytical Techniques for Research Applications

Electroanalytical methods offer high sensitivity and are well-suited for studying the redox behavior of selenium compounds. nih.govresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and stripping voltammetry are powerful tools for investigating this compound. mdpi.comslideshare.net The electrochemical behavior is dominated by the selenium center, as the amino acid portion is generally not redox-active in the typical potential windows.

Research has shown that elemental selenium and its inorganic forms undergo well-defined redox processes. rsc.org Only selenium in the +IV oxidation state is considered directly electroactive. nih.govresearchgate.net Therefore, the analysis of organoselenium compounds like this compound may require a mineralization step to convert the selenium to an inorganic, electroactive form, typically Se(IV).

However, direct electroanalysis of the intact molecule may also be possible. The selenoether linkage in this compound could potentially be oxidized at a solid electrode (such as gold, platinum, or glassy carbon) at a sufficiently high positive potential. mdpi.com More commonly, cathodic stripping voltammetry (CSV) is employed for trace analysis of selenium. mdpi.com This involves a pre-concentration step where a selenium species is deposited onto the electrode surface (e.g., a hanging mercury drop or gold electrode) at a specific potential, followed by a potential scan to "strip" the deposited layer back into solution, generating a current peak proportional to the concentration. researchgate.netmdpi.com The specific potentials for deposition and stripping would need to be optimized for this compound.

Table 3: Electroanalytical Techniques for the Study of this compound

| Technique | Working Electrode | Principle | Application |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon, Gold, Platinum mdpi.com | Scans potential to observe redox peaks, providing information on reaction reversibility and potentials. | Investigating the fundamental redox behavior of the selenium moiety. |

| Anodic Stripping Voltammetry (ASV) | Mercury Film, Gold, Carbon Paste researchgate.netmdpi.com | Reductive deposition of the analyte followed by oxidative stripping. | Trace quantification, typically after mineralization to Se(IV). |

| Cathodic Stripping Voltammetry (CSV) | Hanging Mercury Drop Electrode (HMDE), Gold mdpi.com | Oxidative deposition (e.g., formation of mercury selenide) followed by reductive stripping. | High-sensitivity quantification of selenium. |

| Differential Pulse Voltammetry (DPV) | Various | Uses potential pulses to enhance current signal and lower detection limits compared to CV. | Sensitive quantification of redox-active species. |

Theoretical and Computational Investigations

Quantum Chemical Studies of Selenalysine Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. researchgate.netunige.ch These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of atoms and molecules, providing insights into stability, reactivity, and spectroscopic behavior. researchgate.netnih.govjocpr.com For this compound, these studies focus on how the replacement of a methylene (B1212753) group in the lysine (B10760008) side chain with a larger, more polarizable selenium atom alters its electronic properties compared to its natural counterpart, lysine.

DFT calculations can be used to predict a wide range of molecular properties, including the distribution of electrons in molecular orbitals, bond lengths, and bond angles. jocpr.comrsc.org Such calculations are essential for building a foundational understanding of how this compound's unique electronic character influences its chemical behavior and biological function. aspbs.com The accuracy of these predictions is critical for their application in more complex simulations, such as those involving enzyme-ligand interactions. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements, or conformers, of a molecule and their relative energies. biorxiv.org For a flexible molecule like this compound, which is incorporated into a dynamic protein chain, understanding its preferred conformations is key to predicting its impact on protein structure and function. Molecular dynamics (MD) simulations are a primary tool for this purpose, computationally modeling the movement of atoms and molecules over time. nih.govmdpi.comunram.ac.id

MD simulations allow researchers to explore the conformational landscape of this compound-containing peptides and proteins. biorxiv.orgnih.gov These simulations can reveal how the introduction of the selenium atom affects the local and global flexibility of a protein. nih.gov By tracking metrics such as the radius of gyration (Rg), root mean square deviation (RMSD), and solvent-accessible surface area (SASA), researchers can quantify changes in protein compactness, stability, and dynamics. unram.ac.id For instance, simulations can show whether the bulkier this compound side chain leads to specific, stable conformations or introduces increased local disorder. biorxiv.orgnih.gov

| Simulation Parameter | Description | Relevance to this compound Studies |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Indicates the stability of the protein structure over the simulation time; a large fluctuation can suggest conformational changes induced by this compound. unram.ac.id |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Measures the compactness of the protein; changes can indicate protein unfolding or expansion due to the presence of this compound. unram.ac.id |

| Solvent-Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Reveals changes in the exposure of the protein surface to the environment, which can affect solubility and protein-protein interactions. unram.ac.id |

| Potential of Mean Force (PMF) | Describes the energy of a system as a function of one or more reaction coordinates. | Used to calculate the energy landscape of conformational changes, identifying stable intermediate states and transition barriers. mdpi.com |

This table describes common parameters analyzed in molecular dynamics simulations to understand the structural and dynamic impact of incorporating an amino acid analog like this compound into a protein.

Mechanistic Insights into Enzymatic Reactions via Computational Models

Computational models, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for studying enzyme-catalyzed reactions. mdpi.comfrontiersin.org These approaches treat the reactive part of the system (e.g., the substrate and key active site residues) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.govmdpi.com This dual approach provides a balance of accuracy and feasibility for simulating complex enzymatic processes. mdpi.commdpi.com

For this compound, QM/MM studies can elucidate how it is recognized and processed by enzymes that normally act on lysine, such as histone methyltransferases (KMTs). researchgate.net These simulations can map the entire reaction pathway, identifying transition states and calculating activation energies for processes like methylation. mdpi.comnih.gov By modeling this compound in an enzyme's active site, researchers can analyze the specific interactions—such as hydrogen bonds and van der Waals forces—that determine its suitability as a substrate. researchgate.net Such computational work has been instrumental in demonstrating that enzymes like human KMTs can indeed catalyze the methylation of this compound-containing histone peptides. researchgate.net

Comparative Theoretical Studies with Sulfur Analogs

Comparing this compound with its sulfur analog, thialysine, through theoretical studies offers significant insights into the role of the chalcogen atom. While both are mimics of lysine, the differences in size, polarizability, and reactivity between selenium and sulfur lead to distinct biological behaviors. researchgate.net Experimental studies have shown that thialysine is often utilized more efficiently than this compound in protein synthesis by E. coli. nih.gov When both are present, protein lysine might be substituted by 46% thialysine but only 12% this compound. nih.gov Similarly, proteins containing these analogs can become unstable and are subject to rapid degradation. nih.gov

Theoretical models can explain these experimental observations at a molecular level. Computational studies can compare the reaction rates and mechanisms for selenium and sulfur compounds. For instance, theoretical investigations show that selenium is generally a better nucleophile but a poorer leaving group than sulfur, which directly impacts its reactivity in enzymatic reactions. researchgate.net In the context of transporters, computational docking and simulation can reveal differences in binding affinity and transport efficiency. For example, the transporter LysP is inhibited by thialysine, and structural modeling can clarify the specific interactions responsible for this inhibition, providing a basis for comparison with this compound. biorxiv.orgbiorxiv.org These comparative studies are crucial for the rational design of chemical probes and therapeutic agents. biorxiv.org

Biological Impact in Model Organisms and Research Systems

Effects on Cellular Growth and Protein Synthesis in Microbial Models (e.g., E. coli)

Studies utilizing a lysine-requiring mutant of Escherichia coli have provided significant insights into the biological activity of selenalysine. It has been demonstrated that this analog can substitute for lysine (B10760008) to support growth, although its utilization is dependent on the presence of a limited amount of lysine in the culture medium. nih.gov In an environment with an excess of lysine, this compound is not utilized by the bacteria. nih.gov

The incorporation of this compound into bacterial proteins is not without consequences. While it leads to an increase in the final growth yield, it also exhibits toxic effects, as evidenced by a reduction in both the growth rate and cell viability. nih.gov Research has shown a direct correlation between the decrease in cell viability and the extent of lysine substitution by this compound. nih.gov Up to 50% of the total protein lysine can be replaced by this compound. nih.gov However, a substitution level of up to 5% of protein lysine with this compound does not appear to impact cell viability, suggesting a degree of tolerance by the cell. researchgate.net

The inhibitory impact on cell growth rate is attributed to the inhibition of protein synthesis. researchgate.net this compound acts as a competitive inhibitor of lysine in protein synthesis systems derived from E. coli, as well as from rat liver and rabbit reticulocytes. nih.gov This competitive inhibition has been a key finding in understanding its mechanism of action. nih.gov

**Table 1: Effects of this compound on *E. coli***

| Parameter | Observation | Citation |

|---|---|---|

| Growth Support | Can substitute for lysine in lysine-requiring mutants, but requires some lysine to be present. | nih.gov |

| Growth Rate | Decreased in the presence of this compound. | nih.gov |

| Cell Viability | Decreased, with the effect correlated to the extent of lysine substitution. | nih.govresearchgate.net |

| Protein Synthesis | Inhibited; acts as a competitive inhibitor of lysine. | nih.govresearchgate.net |

| Maximum Substitution | Up to 50% of protein lysine can be substituted. | nih.gov |

Investigation of this compound Metabolic Fate in Defined Systems

The metabolic journey of this compound has been traced in various research systems. It is activated and transferred to the corresponding transfer RNA (tRNALys) by aminoacyl-tRNA synthetases from both E. coli and rat liver. nih.gov This is a crucial step that enables its entry into the protein synthesis machinery.

Once incorporated, this compound becomes a part of the cellular proteins, effectively replacing lysine. nih.gov The competition between this compound and lysine for incorporation into proteins has been a consistent observation. researchgate.net The extent of this incorporation is a critical factor determining its biological effects. nih.govresearchgate.net For instance, in Chinese Hamster Ovary (CHO) cells, the inhibition of cell viability is directly related to the degree of protein lysine substitution by this compound. nih.gov

Functional Consequences of Lysine Substitution in Recombinant Proteins

The replacement of lysine with this compound in proteins has significant functional implications. The primary consequence is the inhibition of protein synthesis, which in turn affects cellular growth and viability. nih.govresearchgate.net The degree of this inhibition is often proportional to the concentration of this compound and the extent of its incorporation into proteins. researchgate.net

Recent research has explored the use of γ-selenalysine as a chemical tool to study post-translational modifications (PTMs) of histones, which are crucial for regulating gene expression. researchgate.net this compound has been shown to be an effective mimic of lysine in enzymatic reactions such as methylation, acetylation, and deacetylation, catalyzed by histone-modifying enzymes. researchgate.net This opens up new avenues for investigating the role of these modifications in cellular processes and diseases. researchgate.net By using selenocysteine (B57510) as a precursor, researchers can site-selectively introduce this compound and its modified versions into histone peptides, providing powerful tools for epigenetic research. researchgate.net

Future Directions and Emerging Research Avenues for Selenalysine

Development of Advanced Synthetic Strategies

The utility of selenalysine and its derivatives in biochemical studies is fundamentally dependent on their chemical synthesis. Emerging research focuses on creating more efficient, selective, and versatile synthetic routes.

A key area of development is the use of chemo- and site-selective alkylation reactions to produce γ-selenalysine. acs.orgnih.gov This strategy often employs easily accessible precursors like selenocysteine (B57510) and cysteine residues within histone peptides. acs.orgnih.gov By leveraging the unique reactivity of the selenium atom in selenocysteine, researchers can achieve a chemoselective introduction of this compound and its modified forms, such as methylated and acetylated analogues. acs.orgnih.govresearchgate.net This approach, termed a dual-modification strategy, allows for the site-specific incorporation of two different functional groups into a single peptide. acs.orgnih.gov

Future strategies may also build upon existing methods for creating related seleno-amino acids. For instance, the synthesis of γ-selenol Lysine (B10760008) has been reported, starting from a protected γ-chlorinated Lysine and using a nucleophilic displacement with disodium (B8443419) diselenide (Na₂Se₂). frontiersin.org Such methods could be adapted and refined to improve yields and expand the library of available this compound derivatives. frontiersin.org The development of enantiomerically pure β-seleno-α-amino acids through stereoselective selenium-Michael additions to chiral dehydroalanines also presents a promising avenue for creating stereochemically defined this compound building blocks. acs.org As synthetic methodologies become more advanced, researchers will be able to generate a wider array of this compound-containing peptides to explore a broader range of biological questions. nih.gov

| Synthetic Strategy | Description | Key Precursors | Reference |

| Chemo- and Site-Selective Alkylation | Utilizes the selective reactivity of selenium to introduce this compound into peptides. | Selenocysteine, Cysteine | acs.org, nih.gov |

| Dual-Modification Strategy | Allows for the site-specific incorporation of two distinct functionalities into peptides. | Selenocysteine | researchgate.net, acs.org, nih.gov |

| Nucleophilic Displacement | Synthesis of γ-selenol Lysine via displacement of a chlorine atom with a selenium nucleophile. | γ-chlorinated Lysine, Na₂Se₂ | frontiersin.org |

| Stereoselective Se-Michael Addition | Creation of enantiomerically pure seleno-amino acids. | Chiral dehydroalanines, Se-nucleophiles | acs.org |

Elucidating Novel Biochemical Roles and Interactions

A primary focus of current and future research is to use this compound to uncover new details about biochemical pathways. This compound acts as a competent mimic of lysine, its natural counterpart, and has been shown to be a substrate for several key enzymes involved in post-translational modifications (PTMs). researchgate.netnih.gov

Recent studies have reported the first use of γ-selenalysine as an efficient mimic for lysine in enzymatic reactions that are crucial for epigenetic regulation. acs.orgnih.gov Specifically, it is recognized and modified by histone lysine methyltransferases, acetyltransferases, and deacetylases. acs.orgnih.gov This indicates that this compound can be successfully incorporated into biological systems to study the dynamics of histone methylation and acetylation, which are fundamental processes in regulating gene expression. researchgate.net

This compound's ability to act as a competitive inhibitor of lysine in protein synthesis systems has been known for some time. nih.gov It is activated and transferred to tRNALys by aminoacyl-tRNA synthetases from both E. coli and rat liver, effectively competing with lysine for incorporation into polypeptides. nih.gov Future research will likely delve deeper into how the substitution of selenium for a methylene (B1212753) group affects the kinetics and substrate specificity of a wider range of lysine-modifying enzymes and lysine-binding proteins ("readers"). researchgate.net By comparing the behavior of this compound-containing peptides with their native lysine and thialysine (sulfur-containing analog) counterparts, researchers can gain a finer understanding of the molecular basis for biomolecular recognition in epigenetic processes. researchgate.net

| Enzyme Class | Interaction with γ-Selenalysine | Biological Process | Reference |

| Histone Lysine Methyltransferases (KMTs) | Acts as a substrate for methylation. | Epigenetic regulation, Gene expression | acs.org, nih.gov |

| Histone Lysine Acetyltransferases (KATs) | Acts as a substrate for acetylation. | Epigenetic regulation, Gene expression | acs.org, nih.gov |

| Histone Deacetylases (HDACs) | Acts as a substrate for deacetylation. | Epigenetic regulation, Gene expression | acs.org, nih.gov |

| Aminoacyl-tRNA Synthetases | Activated and transferred to tRNALys. | Protein Synthesis | nih.gov |

Expanding Applications as a Chemical Probe in Complex Biological Systems

The development of this compound and its analogs is driven by the high demand for new chemical tools to investigate biomedically important PTMs. acs.orgnih.gov These molecules function as chemical probes, which are designed to enter a biological system and report on or modulate the function of a target protein or pathway. mskcc.org

The primary application of this compound is as a probe for studying the epigenetic proteins that "write," "erase," and "read" histone modifications. acs.orgnih.govresearchgate.net By incorporating this compound into histone peptides, scientists can facilitate the study of these crucial proteins, which play significant roles in human health and disease. acs.orgnih.gov The unique properties of the selenium atom, such as its distinctive isotopic signature, can be leveraged for detection and analysis, offering a novel way to identify enzyme-related species and exclude interferences in complex biological samples. researchgate.net

Future applications will likely expand beyond histones to other proteins where lysine PTMs are critical. These tools can be used to dissect the intricate interplay between different modifications, such as methylation and acetylation. researchgate.net The ability to generate modified proteins through techniques like expressed protein selenoester ligation (EPSL) could be combined with this compound incorporation to produce full-length proteins with precisely placed modifications for in-depth functional studies. researchgate.net This will help unravel the molecular basis of higher-order nucleosome and chromatin assemblies, providing fundamental insights into genome function. researchgate.net

Methodological Advancements in Analytical and Computational Characterization

To fully exploit this compound as a research tool, parallel advancements in analytical and computational methods are essential. These techniques are crucial for characterizing the synthetic products and for quantifying their interactions within biological systems.

Analytical Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key analytical tool used to evaluate the enzymatic activity of acetyltransferases and methyltransferases towards this compound-containing histone peptides. researchgate.net The unique isotopic distribution of selenium provides a clear signature in mass spectra, which aids in the specific identification of modified peptides and helps to ensure data accuracy. researchgate.net Future work may involve coupling these assays with more advanced mass spectrometry techniques, like MALDI timsTOF MS, for even greater resolution and characterization of the resulting products. acs.org

Computational Approaches: Computational studies are becoming increasingly integral to understanding the structural and energetic consequences of replacing lysine with this compound. nih.gov Molecular dynamics simulations and quantum chemical analyses can be employed to compare the binding characteristics of peptides containing this compound and its modified forms with their natural lysine counterparts. researchgate.net These computational models help to rationalize experimental findings, such as enzyme kinetics, and provide a molecular basis for the observed similarities or differences in binding to reader proteins. researchgate.netnih.gov As computational methods become more powerful, they will enable more accurate predictions of how this compound incorporation affects protein structure, dynamics, and interaction profiles, guiding the design of future experiments and chemical probes. nih.govmdpi.com

| Methodology | Application for this compound Research | Key Insights Provided | Reference |

| MALDI-TOF MS | Monitoring enzymatic reactions (e.g., methylation, acetylation) on this compound peptides. | Enzyme kinetics, product identification, verification of modification. | researchgate.net, acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound-containing peptides with proteins (e.g., readers). | Binding characteristics, conformational changes, interaction stability. | researchgate.net |

| Quantum Chemical Analyses | Calculating the electronic properties and interaction energies of the modified residues. | Understanding the nature of non-covalent interactions (e.g., halogen–π, CH–π). | researchgate.net |

| Computational Modeling | Predicting protein structure and ligand binding sites. | Guiding the design of this compound-based probes and experiments. | nih.gov |

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing selenalysine with high purity and yield?

- Methodological Answer : Optimize this compound synthesis by adjusting reaction parameters (e.g., temperature, pH, and stoichiometric ratios of selenium and lysine derivatives). Use HPLC or capillary electrophoresis to monitor reaction progress and purity . Characterize intermediates via NMR and mass spectrometry (MS) to confirm structural fidelity . Ensure reproducibility by documenting reagent sources, purification steps (e.g., column chromatography), and validation against reference standards .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm bonding patterns and selenium incorporation .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and isotopic distribution .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, if crystallizable . Cross-reference data with computational models (e.g., DFT calculations) for confirmation .

Q. What are the critical factors influencing this compound stability in aqueous solutions?

- Methodological Answer : Design stability studies under varying conditions (pH, temperature, light exposure). Use kinetic assays (e.g., UV-Vis spectrophotometry) to track degradation products. Apply Arrhenius equations to predict shelf-life and identify optimal storage conditions . Include controls (e.g., inert atmosphere) to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across studies?

- Methodological Answer : Conduct a meta-analysis of published datasets to identify variables causing discrepancies (e.g., cell line specificity, selenium bioavailability). Replicate key experiments under standardized conditions, controlling for confounding factors (e.g., redox environment, enzymatic interference) . Use statistical tools (ANOVA, regression analysis) to quantify variability and validate hypotheses . Publish negative results to reduce publication bias .

Q. What mechanistic models explain this compound’s role in selenium-dependent enzymatic pathways?

- Methodological Answer : Employ isotopic labeling (Se) to trace this compound incorporation into selenoproteins. Combine knock-out models (e.g., CRISPR-Cas9) with proteomic profiling to identify binding partners. Use stopped-flow kinetics to measure reaction rates and compare with synthetic analogs (e.g., selenocysteine) . Validate findings with in silico docking simulations to map active-site interactions .

Q. How do variable interactions (e.g., pH, cofactors) affect this compound’s redox behavior in vitro?

- Methodological Answer : Design a factorial experiment testing pH (4–9), cofactor concentrations (e.g., glutathione), and temperature. Monitor redox potential via cyclic voltammetry and correlate with spectroscopic data (EPR for radical intermediates). Use multivariate analysis to rank variable impacts and build predictive models . Address collinearity issues via principal component analysis (PCA) .

Q. What comparative advantages does this compound offer over other selenium carriers (e.g., selenomethionine) in therapeutic contexts?

- Methodological Answer : Perform head-to-head assays comparing bioavailability (e.g., Caco-2 cell uptake), toxicity (LD), and metabolic flux (isotope tracing). Use RNA-seq to profile selenoprotein expression patterns. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to quantify differences in tissue distribution and retention . Highlight mechanistic distinctions (e.g., lysine backbone vs. methionine) in discussion .

Methodological Best Practices

- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to map evidence gaps and prioritize replication studies .

- Experimental Reproducibility : Document raw data, instrument calibration logs, and statistical codes in supplementary materials .

- Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.